Superior Halogen Bond Donor Capability: Iodo- vs. Bromo- and Chloropyridinium Cations
In a comprehensive structural and computational study of halogenopyridinium cations as halogen bond donors, N-methylated 3-iodopyridinium and 3-bromopyridinium cations consistently form halogen-bonding contacts with iodide anions that are shorter than the sum of their van der Waals radii, whereas chloropyridinium cations predominantly engage in longer contacts or fail to form halogen bonds altogether [1]. The probability of halogen bond participation is significantly enhanced by the presence of a positive charge on the halogenopyridine ring, yet for chloropyridines this probability remains below 60% [1].
| Evidence Dimension | Halogen bond formation propensity and contact distance |
|---|---|
| Target Compound Data | Iodo- and bromopyridinium cations always form halogen-bonding contacts with iodide anions shorter than the sum of vdW radii |
| Comparator Or Baseline | Chloropyridinium cations: mostly longer contacts or no halogen bond; probability of halogen bond participation <60% even with positive charge |
| Quantified Difference | Qualitative: Iodo/Bromo → always short halogen bonds; Chloro → mostly longer/no bonds, <60% probability |
| Conditions | Crystal structures of protonated and N-methylated monohalogenated pyridinium cations |
Why This Matters
The reliable formation of strong, directional halogen bonds with 3-iodo-1-methylpyridinium iodide enables its use as a predictable supramolecular synthon in crystal engineering, whereas the chloro analog is an unreliable halogen bond donor, making the iodo derivative essential for applications requiring robust intermolecular interactions.
- [1] Fotovic, L. Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. S-EPMC8641392. 2021. Crystal structures of both protonated and N-methylated monohalogenated pyridinium cations revealed that the iodo- and bromopyridinium cations always form halogen-bonding contacts with the iodide anions shorter than the sum of the vdW radii, while chloropyridinium cations mostly participate in longer contacts or fail to form halogen bonds. View Source
